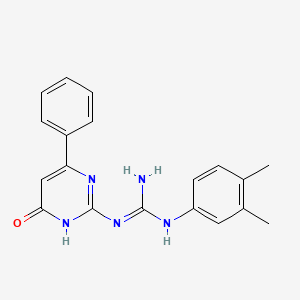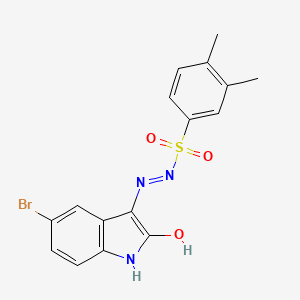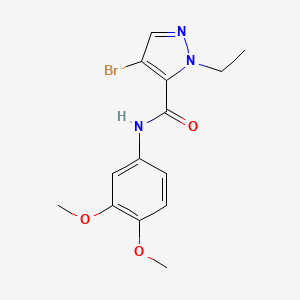![molecular formula C21H25N3O2 B6061214 N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B6061214.png)
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
作用机制
BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways and leading to the death of B-cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has been shown to have immunomodulatory and anti-inflammatory effects. In a study by Di Paolo et al., N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide was found to inhibit the activation of mast cells and the release of pro-inflammatory cytokines. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has also been shown to improve the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has several advantages for lab experiments, including its high selectivity and potency for BTK, as well as its ability to enhance the efficacy of other anti-cancer drugs. However, N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has some limitations, such as its low solubility in water and its potential toxicity to non-cancerous cells.
未来方向
There are several future directions for the research and development of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, the combination of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide with other anti-cancer drugs and immunomodulatory agents could be explored to enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide could lead to the discovery of new targets for the treatment of autoimmune diseases.
合成方法
The synthesis of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide involves several steps, starting from the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride to obtain 4-nitro-N-(4-carboxyphenyl)benzamide. This intermediate is then reduced with tin and hydrochloric acid to give N-(4-aminophenyl)-4-nitrobenzamide, which is further reacted with 3-methylpiperidine and formaldehyde to obtain N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide.
科学研究应用
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In a study by Honigberg et al., N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide was found to inhibit BTK activity and downstream signaling pathways in CLL and NHL cells, leading to decreased cell viability and proliferation. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as venetoclax and rituximab.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-3-2-12-24(13-15)14-16-4-6-18(7-5-16)21(26)23-19-10-8-17(9-11-19)20(22)25/h4-11,15H,2-3,12-14H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMDVQPGYPITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}isonicotinamide](/img/structure/B6061142.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B6061148.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061154.png)
![3-(3,4-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6061162.png)
![2-[(3-methoxyphenyl)amino]-8-(propoxymethyl)-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6061170.png)

![1-(1-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6061178.png)
![2-(1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6061182.png)
![2-{1-[(4-methoxyphenyl)amino]propylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061193.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![5,5-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6061206.png)
![methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B6061222.png)